molecular formula C22H24N4O3 B2655404 methyl 4-(2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)acetamido)benzoate CAS No. 1286696-84-1

methyl 4-(2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)acetamido)benzoate

Cat. No.: B2655404
CAS No.: 1286696-84-1
M. Wt: 392.459
InChI Key: YSXPQDPHZUXSIH-UHFFFAOYSA-N
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Description

Methyl 4-(2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)acetamido)benzoate is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)acetamido)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the dimethylamino and p-tolyl groups. The final step involves the acylation of the pyrazole derivative with methyl 4-aminobenzoate under suitable reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The functional groups in the molecule can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.

    Medicine: Due to its structural features, it may be investigated for potential therapeutic applications, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: The compound could be used in the development of new materials, dyes, or other industrial products.

Mechanism of Action

The mechanism by which methyl 4-(2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)acetamido)benzoate exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 4-(2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)acetamido)benzoate include other pyrazole derivatives with different substituents. Examples include:

  • 4-(2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)acetamido)benzoic acid
  • 4-(2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)acetamido)benzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other pyrazole derivatives. This uniqueness can be leveraged in various research and industrial applications.

Properties

IUPAC Name

methyl 4-[[2-[3-(dimethylamino)-4-(4-methylphenyl)pyrazol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-15-5-7-16(8-6-15)19-13-26(24-21(19)25(2)3)14-20(27)23-18-11-9-17(10-12-18)22(28)29-4/h5-13H,14H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXPQDPHZUXSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(N=C2N(C)C)CC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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